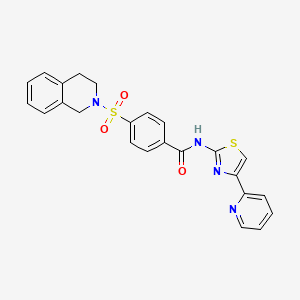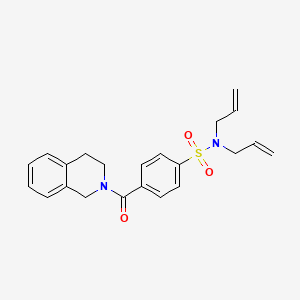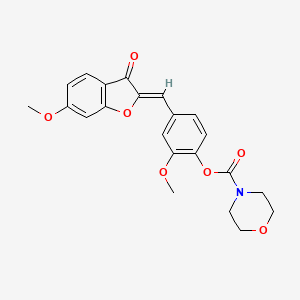
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a derivative of dihydroisoquinoline with potential biological activities. The related compounds have been studied for their inhibitory effects on enzymes, cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities. These compounds are characterized by their unique molecular structures, which include a dihydroisoquinoline moiety linked to a benzamide or benzoic acid group, often with additional substituents that confer specific properties and biological activities .
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives involves the condensation of benzoic acid chloride with amino pyridines or the formation of amides from acid isosteres. The synthesis is typically confirmed by spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry. Crystallography can be used to determine the conformational features of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. Crystal structure studies of similar compounds have shown that specific groups, such as the carboxylate or sulfonamide, are essential for binding to target enzymes. The positioning of these groups is critical for the activity, and small substituents can improve potency. The molecular conformation, as determined by X-ray crystallography, provides insight into the potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of a carboxylate group can facilitate interactions with enzymes, while the sulfonamide group can provide the necessary orientation for binding. The compounds can undergo various chemical reactions, such as the formation of nano-aggregates with enhanced emission in specific solvents, and they can display multi-stimuli-responsive properties, including mechanochromism .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their luminescence in solution and solid state, and their ability to form nano-aggregates with enhanced emission in aqueous-DMF solutions. Their solubility, crystallinity, and phase behavior can be influenced by external stimuli such as grinding and annealing. These properties are supported by spectroscopic measurements and density functional theory calculations, which help rationalize their optical data .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Studies have shown that heterocyclic analogues of certain compounds exhibit potent in vivo activities and might serve as potential antipsychotic agents. These compounds have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential therapeutic applications in the treatment of psychosis (Norman et al., 1996).
Adenosine A3 Receptor Ligands
A novel class of adenosine A3 receptor ligands has been developed, which includes 1-substituted 3-(2-pyridinyl)isoquinolines. These compounds demonstrate potent and selective human adenosine A3 receptor ligands with affinities in the nanomolar range. Such compounds may be useful in the pharmacological characterization of the adenosine A3 receptor, potentially offering insights into the physiological functions of this receptor (van Muijlwijk-Koezen et al., 1998).
Synthesis and Psychotropic Activity of N-Heterocyclic Compounds
Research involving the synthesis and characterization of N-heterocyclic compounds, including those with an isoquinolin-2(1H)-yl motif, has revealed that these compounds possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. This indicates their potential for various therapeutic applications, from psychotropic to anti-inflammatory and antimicrobial treatments (Zablotskaya et al., 2013).
Thiazole and Thiadiazole Analogues as Adenosine Receptor Antagonists
Thiazole and thiadiazole derivatives have been identified as novel classes of adenosine receptor antagonists, showing potent and selective antagonistic activities. These compounds contribute to a deeper understanding of receptor-ligand interactions and highlight the significance of specific structural features for binding to adenosine receptors, which could lead to the development of new therapeutic agents (Muijlwijk-Koezen et al., 2001).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c29-23(27-24-26-22(16-32-24)21-7-3-4-13-25-21)18-8-10-20(11-9-18)33(30,31)28-14-12-17-5-1-2-6-19(17)15-28/h1-11,13,16H,12,14-15H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKAORRFMOICIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010319.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010326.png)


![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)
![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)
![3-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B3010334.png)

![4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B3010336.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)
![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)